molecular formula C8H8N2O3S B2460078 2-nitro-N-prop-2-enylthiophene-5-carboxamide CAS No. 133628-36-1

2-nitro-N-prop-2-enylthiophene-5-carboxamide

Cat. No.: B2460078
CAS No.: 133628-36-1
M. Wt: 212.22
InChI Key: BKMPFHBHNPYEGV-UHFFFAOYSA-N
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Description

2-nitro-N-prop-2-enylthiophene-5-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Chemical Reactions Analysis

2-nitro-N-prop-2-enylthiophene-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-nitro-N-prop-2-enylthiophene-5-carboxamide can be compared with other thiophene derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-nitro-N-prop-2-enylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-2-5-9-8(11)6-3-4-7(14-6)10(12)13/h2-4H,1,5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMPFHBHNPYEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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